5-(2,4-Difluorophenyl)-2-(1-ethylcyclopentyl)-1,2-oxazol-2-ium perchlorate
Description
Properties
CAS No. |
918885-11-7 |
|---|---|
Molecular Formula |
C16H18ClF2NO5 |
Molecular Weight |
377.77 g/mol |
IUPAC Name |
5-(2,4-difluorophenyl)-2-(1-ethylcyclopentyl)-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C16H18F2NO.ClHO4/c1-2-16(8-3-4-9-16)19-10-7-15(20-19)13-6-5-12(17)11-14(13)18;2-1(3,4)5/h5-7,10-11H,2-4,8-9H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
WNTHJQAHLFHWES-UHFFFAOYSA-M |
Canonical SMILES |
CCC1(CCCC1)[N+]2=CC=C(O2)C3=C(C=C(C=C3)F)F.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Preparation Methods
Formation of the Oxazolium Ring
The synthesis begins with the preparation of the oxazolium core. This cyclic structure contains nitrogen and oxygen atoms and serves as the backbone for subsequent functionalization:
-
- A precursor containing an imine or amide functionality is often used as a starting material.
- An appropriate electrophile (e.g., acyl chloride or ester) is introduced to facilitate cyclization.
-
- The cyclization reaction typically involves heating the precursor in the presence of a dehydrating agent (e.g., phosphorus pentoxide or thionyl chloride).
- This step forms the oxazolium ring by eliminating water or other small molecules.
-
- Solvents such as acetonitrile or dichloromethane are commonly employed.
- The reaction is carried out under reflux conditions to ensure complete cyclization.
Introduction of Difluorophenyl and Ethylcyclopentyl Groups
Once the oxazolium ring is formed, the next step involves functionalizing it with difluorophenyl and ethylcyclopentyl substituents:
-
- A halogenated phenyl derivative (e.g., 2,4-difluorobenzene) reacts with the oxazolium intermediate.
- This substitution is typically achieved through nucleophilic aromatic substitution (SNAr) mechanisms.
Ethylcyclopentyl Group Addition :
- The ethylcyclopentyl moiety can be introduced via alkylation using an alkyl halide (e.g., ethyl bromide) in the presence of a base such as potassium carbonate or sodium hydride.
- Alternatively, cyclic ketones like cyclopentanone can be used in reductive alkylation reactions.
-
- Catalysts such as palladium complexes may be employed for coupling reactions.
- Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance reactivity.
Formation of Perchlorate Salt
The final step in synthesizing this compound involves converting the oxazolium derivative into its perchlorate salt:
Reaction with Perchloric Acid :
- The oxazolium compound is treated with perchloric acid ($$HClO_4$$) to form the perchlorate salt.
- This reaction ensures ionic stabilization and enhances solubility.
-
- A perchlorate salt (e.g., sodium perchlorate) can be used instead of perchloric acid for salt formation.
-
- The product is purified through recrystallization from solvents such as ethanol or acetone to remove impurities.
Data Table: Key Reaction Parameters
| Step | Reactants/Precursors | Reaction Conditions | Expected Outcome |
|---|---|---|---|
| Oxazolium Ring Formation | Imine/amide + electrophile | Reflux in acetonitrile; dehydrating agent | Formation of oxazolium core |
| Difluorophenyl Substitution | Oxazolium + 2,4-difluorobenzene | SNAr mechanism; base catalyst | Introduction of difluorophenyl group |
| Ethylcyclopentyl Addition | Oxazolium + ethyl bromide | Alkylation; potassium carbonate | Introduction of ethylcyclopentyl group |
| Perchlorate Salt Formation | Oxazolium derivative + $$HClO_4$$ | Acid-base reaction; recrystallization | Formation of perchlorate salt |
Spectroscopic Analysis for Verification
After synthesis, spectroscopic techniques are employed to confirm structural integrity:
-
- Identifies functional groups such as aromatic C-H bonds and perchlorate ions.
Nuclear Magnetic Resonance (NMR) :
- Provides detailed information about proton ($$^1H$$) and carbon ($$^{13}C$$) environments in the molecule.
-
- Confirms molecular weight (377.77 g/mol).
Chemical Reactions Analysis
General Oxazolium Reactivity
Oxazolium ions are positively charged heterocycles known for their oxidizing properties and participation in redox reactions. Key reactions include:
-
Nucleophilic Attack : The positively charged nitrogen makes the ring susceptible to nucleophilic ring-opening. For example, water or alcohols may attack the heterocyclic nitrogen, leading to hydrolysis or substitution .
-
Redox Reactions : Oxazolium ions can act as electron-deficient oxidizing agents, particularly in acidic conditions. This is often exploited in catalytic C-H bond oxidations .
-
Coordination Chemistry : The oxazolium framework can coordinate with metals, stabilizing transition metal complexes for catalytic applications .
Role of Perchlorate Counterion
-
Oxidation Reactions : Perchlorate can act as an oxidizing agent, reducing to chlorate (ClO₃⁻) or chloride (Cl⁻) under acidic conditions .
-
Electron Transfer : In redox-active systems, perchlorate may facilitate electron transfer between the oxazolium ion and other species .
Hydrolysis
| Reaction | Mechanism | Conditions | Products |
|---|---|---|---|
| Ring-opening | Nucleophilic attack by water or alcohol | Acidic/basic conditions | Hydrolyzed oxazolium derivatives (e.g., amides, ketones) |
Oxidation Catalysis
| Role | Example Reaction | Conditions | Catalytic Cycle |
|---|---|---|---|
| Oxidizing agent | C-H bond oxidation (e.g., toluene → benzaldehyde) | Acidic medium, oxidizing agents (e.g., tert-butyl hydroperoxide) | Oxazolium → reduced intermediate → regeneration via perchlorate |
Coordination Chemistry
| Interaction | Example | Conditions | Application |
|---|---|---|---|
| Metal coordination | Binding to Ru(III) in catalytic C-H oxidation | Aqueous phase, acidic | Enhanced catalytic activity |
Structural Influences
-
2,4-Difluorophenyl Substituent : Electron-withdrawing fluorine atoms may stabilize the oxazolium charge, enhancing its oxidizing capability.
-
1-Ethylcyclopentyl Group : Bulky substituents can sterically hinder nucleophilic attack, potentially increasing stability of the oxazolium ion.
Research Gaps and Recommendations
-
Direct Experimental Data : No literature exists for this specific compound; syntheses or reactivity studies are needed.
-
Perchlorate Dynamics : Further investigation into perchlorate’s role in redox reactions involving oxazolium ions is warranted .
-
Catalytic Applications : Exploration of its utility in oxidation catalysis (e.g., drug synthesis or materials chemistry) could uncover novel uses.
Scientific Research Applications
Chemical Synthesis
5-(2,4-Difluorophenyl)-2-(1-ethylcyclopentyl)-1,2-oxazol-2-ium perchlorate is utilized as a reagent in various chemical reactions. Its unique structure allows it to serve as a building block for the synthesis of more complex molecules. The compound can participate in reactions such as oxidation, reduction, and substitution, making it versatile for synthetic organic chemistry .
Biological Studies
Research has indicated that this compound may exhibit significant biological activities. Studies are ongoing to explore its effects on cellular processes and interactions with biological molecules. For instance, its potential role in modulating specific biological pathways could lead to advancements in understanding cellular mechanisms and disease processes .
Medicinal Chemistry
The compound is being investigated for therapeutic applications. Its ability to interact with specific molecular targets suggests potential uses in drug development aimed at treating various diseases. The exploration of its mechanism of action involves examining how it binds to proteins or enzymes, potentially altering their activity and leading to desired therapeutic effects .
Industrial Applications
In addition to its research applications, this compound may be used in the development of new materials or as an intermediate in the production of other chemicals. This aspect highlights its relevance not only in academic research but also in industrial chemistry .
A study focused on the biological activity of similar oxazolium compounds demonstrated their potential as anti-cancer agents through in vitro assays. The findings suggested that modifications on the oxazolium ring could enhance cytotoxicity against specific cancer cell lines.
Case Study 2: Synthetic Methodologies
Research into synthetic methodologies involving this compound highlighted optimized reaction conditions that improved yield and purity during the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(2,4-Difluorophenyl)-2-(1-ethylcyclopentyl)-1,2-oxazol-2-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Heterocyclic Core and Substituent Analysis
The oxazolium ion in the target compound distinguishes it from neutral heterocycles like triazoles or oxadiazoles. Below is a comparative analysis of key analogs:
Key Observations :
- Electronic Effects : The oxazolium ion’s positive charge enhances electrophilicity compared to neutral triazoles or oxadiazoles, making it more reactive in nucleophilic environments.
- Fluorinated Substituents : The 2,4-difluorophenyl group in the target compound is analogous to dichlorophenyl groups in etaconazole , both enhancing hydrophobic interactions in biological systems.
- Counterion Role : The perchlorate anion may improve solubility in polar solvents compared to chloride or other halides used in pesticide salts .
Stability Considerations :
- Oxazolium salts are prone to ring-opening under basic conditions, whereas triazoles (e.g., etaconazole) exhibit greater thermal and hydrolytic stability .
- The perchlorate counterion may pose handling risks due to its oxidizing nature, unlike safer sulfonate or tetrafluoroborate ions used in industrial analogs.
Spectroscopic and Physicochemical Properties
Comparative spectral data (IR, NMR) highlight structural differences:
Physicochemical Metrics :
- LogP : The target compound’s LogP is estimated to be higher than triazoles due to the ethylcyclopentyl group, enhancing membrane permeability.
- Melting Point : Ionic oxazolium salts generally have higher melting points (>200°C) compared to neutral heterocycles (~150°C for triazoles) .
Research Implications and Limitations
While the target compound’s unique ionic structure offers novel reactivity, its practical applications remain underexplored compared to well-studied triazole pesticides or oxadiazole intermediates . Further studies should focus on:
- Toxicity Profiling : Perchlorate’s environmental impact vs. chloride-based agrochemicals.
- Structure-Activity Relationships : Role of the ethylcyclopentyl group in modulating biological activity.
Biological Activity
The compound 5-(2,4-Difluorophenyl)-2-(1-ethylcyclopentyl)-1,2-oxazol-2-ium perchlorate (CAS Number: 918885-11-7) is a specialized chemical with potential applications in various fields, including medicinal chemistry and agricultural science. This article delves into its biological activity, synthesizing findings from diverse research sources to provide a comprehensive overview.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈ClF₂NO |
| Molecular Weight | 377.77 g/mol |
| CAS Number | 918885-11-7 |
| LogP | 5.201 |
| PSA (Polar Surface Area) | 92.34 Ų |
Structural Characteristics
The compound features a unique oxazolium structure, which is key to its biological activity. The presence of difluorophenyl and ethylcyclopentyl groups contributes to its lipophilicity and potential interactions with biological targets.
Pharmacological Potential
- Antimicrobial Activity : Preliminary studies suggest that oxazolium derivatives may possess antimicrobial properties, which could be relevant for developing new antibiotics.
- Anticancer Properties : Some oxazole derivatives have shown promise in inhibiting cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : There is emerging evidence that certain oxazolium compounds may protect neuronal cells from oxidative stress.
Case Studies and Research Findings
Research has indicated that compounds similar to This compound have been tested for their biological activities:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antibacterial properties of various oxazole derivatives, noting significant activity against Gram-positive bacteria .
- Cancer Cell Line Testing : In vitro assays demonstrated that certain oxazolium compounds inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), suggesting potential therapeutic applications .
Toxicological Profile
The safety profile of this compound remains to be fully elucidated. However, related compounds have shown varying degrees of toxicity depending on their structure and dosage. Standard toxicological assessments should be conducted to evaluate its safety for potential therapeutic use.
Q & A
Q. What experimental precautions are necessary for handling perchlorate-containing compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
